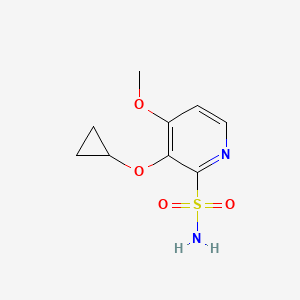
3-(Cyclopropylmethyl)-4-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethyl)-4-hydroxy-N-methylbenzamide is an organic compound that features a cyclopropylmethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)-4-hydroxy-N-methylbenzamide typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of alkenes using reagents such as diazomethane or through the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple.
Attachment to the Benzamide Structure: The cyclopropylmethyl group is then attached to the benzamide structure through a series of reactions, including nucleophilic substitution and amide formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-(Cyclopropylmethyl)-4-hydroxy-N-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethylbenzene: Lacks the hydroxyl and amide groups, resulting in different chemical properties and reactivity.
4-Hydroxy-N-methylbenzamide: Lacks the cyclopropylmethyl group, affecting its biological activity and applications.
Uniqueness
3-(Cyclopropylmethyl)-4-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclopropylmethyl group and the hydroxyl group on the benzamide structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C12H15NO2/c1-13-12(15)9-4-5-11(14)10(7-9)6-8-2-3-8/h4-5,7-8,14H,2-3,6H2,1H3,(H,13,15) |
InChI Key |
XFNZSGDRPUXGAD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)O)CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



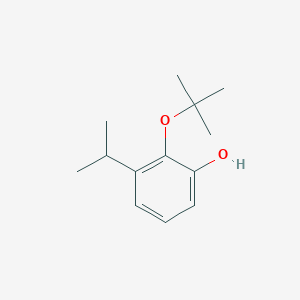

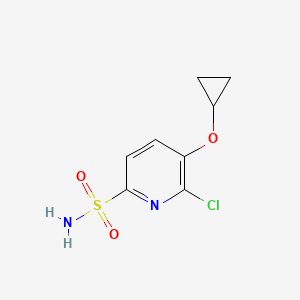
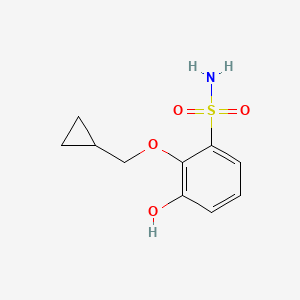
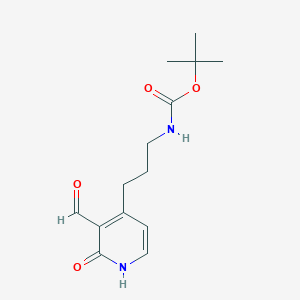
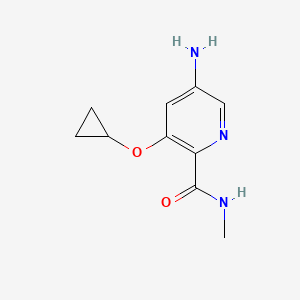

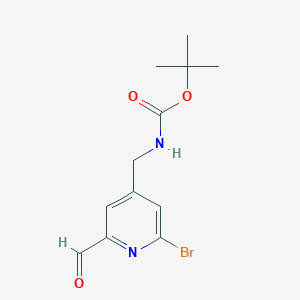
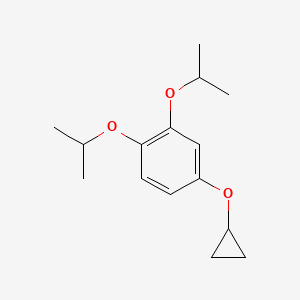
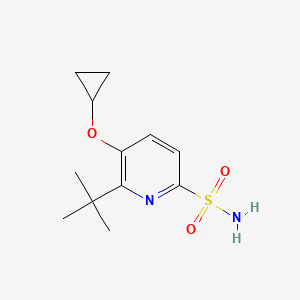
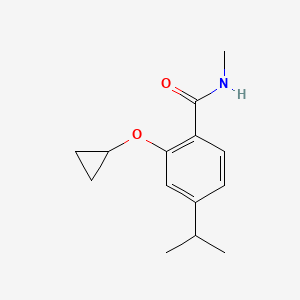
![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)
